Dipropyl Tetrachlorophthalate (CAS 6928-67-2): Technical Profile & Applications
Dipropyl Tetrachlorophthalate (CAS 6928-67-2): Technical Profile & Applications
The following technical guide details the chemical identity, synthesis, applications, and safety profile of Dipropyl Tetrachlorophthalate , designed for researchers and scientists in analytical chemistry and material science.
Executive Summary
Dipropyl tetrachlorophthalate (CAS 6928-67-2 ) is a specialized halogenated ester derived from tetrachlorophthalic anhydride.[1] Unlike its non-chlorinated analog (dipropyl phthalate), the presence of four chlorine atoms on the benzene ring induces significant electron deficiency, altering its physicochemical properties and interaction mechanisms.
This compound serves two distinct, high-value functions in scientific and industrial applications:
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Analytical Chemistry: It acts as a highly selective Gas Chromatography (GC) stationary phase (commercially known as "Perkin Elmer A" or similar variants). Its electron-deficient pi-system allows for the separation of aromatic isomers (e.g., o-, m-, p-xylenes) via specific donor-acceptor interactions.
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Material Science: It functions as a flame-retardant plasticizer , imparting fire resistance to polymers while maintaining flexibility, critical in electronic insulating materials.
Chemical Identity & Physicochemical Properties[2][3][4][5]
| Parameter | Data |
| Chemical Name | Dipropyl tetrachlorophthalate |
| Synonyms | Tetrachlorophthalic acid dipropyl ester; Bis(n-propyl) tetrachlorophthalate |
| CAS Number | 6928-67-2 |
| Molecular Formula | C₁₄H₁₄Cl₄O₄ |
| Molecular Weight | 388.07 g/mol |
| Physical State | Viscous liquid or low-melting solid (supercools easily) |
| Melting Point | ~26–27 °C |
| Density | ~1.37 g/cm³ |
| Solubility | Soluble in organic solvents (acetone, toluene); Insoluble in water |
Structural Analysis
The core feature of this molecule is the tetrachlorobenzene moiety . The four chlorine atoms exert a strong inductive electron-withdrawing effect, significantly reducing the electron density of the aromatic ring. This creates a "pi-acidic" character, enabling the molecule to form Charge-Transfer (CT) complexes with "pi-basic" compounds (electron-rich aromatics).
Synthesis & Manufacturing Workflow
The synthesis involves the direct esterification of Tetrachlorophthalic Anhydride (TCPA) with 1-Propanol . Due to the steric hindrance and electronic deactivation from the chlorine atoms, this reaction often requires higher temperatures or more active catalysts (e.g., titanates or strong acids) compared to standard phthalates.
Synthesis Pathway Diagram
Figure 1: Synthesis pathway via acid-catalyzed esterification. Continuous water removal drives the equilibrium forward.
Experimental Protocol: Laboratory Scale Synthesis
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Reagents: Mix 0.1 mol Tetrachlorophthalic anhydride and 0.25 mol 1-Propanol (slight excess) in a round-bottom flask.
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Catalyst: Add 0.5% w/w Titanate catalyst (e.g., Tetrabutyl titanate) or concentrated Sulfuric acid.
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Reflux: Heat to reflux (~140°C) equipped with a Dean-Stark trap to remove water azeotropically.
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Monitoring: Monitor acid value (AV) until it drops below 2 mg KOH/g.
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Purification: Neutralize catalyst, wash with water, and distill off excess propanol under vacuum.
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Crystallization: Cool to 4°C to induce crystallization if a solid form is required.
Key Applications
A. Analytical Chemistry: Gas Chromatography (GC)
Dipropyl tetrachlorophthalate is a "selective" stationary phase. Unlike non-polar phases (like squalane) that separate based on boiling point, this phase separates based on electronic interaction .
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Mechanism: The electron-deficient ring of the stationary phase interacts with the electron cloud of the analyte.
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Use Case: Separation of Xylene Isomers .
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Para-xylene (less sterically hindered, better packing) vs. Ortho-xylene.
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Separation of aromatic hydrocarbons from aliphatic hydrocarbons (aromatics are retained longer due to pi-pi interactions).
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B. Industrial: Flame Retardant Plasticizer
In polymer formulations (PVC, rubber), the high chlorine content (approx. 36% by weight) acts as a radical scavenger in the gas phase during combustion, inhibiting flame propagation.
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Advantage: Provides both flexibility (plasticization) and fire safety.
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Drug Development Context: Used in the analysis of Extractables & Leachables (E&L) . If this compound is used in pharmaceutical packaging (blister packs, gaskets), it must be monitored as a potential leachable impurity.
Interaction Mechanism Diagram
Figure 2: Mechanism of separation in Gas Chromatography. The electron-deficient stationary phase selectively retains electron-rich aromatic analytes.
Toxicology & Safety (E-E-A-T)
As a Senior Application Scientist, it is critical to treat halogenated phthalates with caution. While less volatile than lower molecular weight phthalates, they are persistent.
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Hazard Classification:
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Skin/Eye Irritation: Mild irritant.
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Environmental: Toxic to aquatic life with long-lasting effects (H411). Halogenated compounds resist biodegradation.
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Handling:
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Use Neoprene or Nitrile gloves.
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Handle in a fume hood, especially when heated (vapors may contain HCl if decomposition occurs).
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Storage: Store below 25°C. If the material solidifies (MP ~26°C), warm gently to 30°C to liquefy before dispensing.
References
-
TCI Chemicals. (2024). Product Specification: Dipropyl Tetrachlorophthalate (CAS 6928-67-2).[1][2][3][4][5][6][7] Retrieved from
- Langer, S. H., & Purnell, J. H. (1963). Gas-Liquid Chromatographic Study of the Thermodynamics of Solution of Some Aromatic Compounds. Journal of Physical Chemistry.
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PubChem. (n.d.). Compound Summary: Tetrachlorophthalic acid dipropyl ester.[2][3][8] National Library of Medicine. Retrieved from
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CymitQuimica. (2024). Safety Data Sheet: Dipropyl Tetrachlorophthalate. Retrieved from
Sources
- 1. Esters C13-C15 | CymitQuimica [cymitquimica.com]
- 2. Dipropyl Tetrachlorophthalate | 6928-67-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. CAS 6928-67-2: Dipropyl tetrachlorophthalate | CymitQuimica [cymitquimica.com]
- 5. Dipropyl Tetrachlorophthalate | 6928-67-2 | TCI EUROPE N.V. [tcichemicals.com]
- 6. Dipropyl Tetrachlorophthalate 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 7. calpaclab.com [calpaclab.com]
- 8. Dipropyl Tetrachlorophthalate | 6928-67-2 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]
